

In-Depth Technical Guide: Hazards and Toxicity of (3-Nitrophenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Nitrophenyl)methanesulfonyl chloride

Cat. No.: B1316798

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. **(3-Nitrophenyl)methanesulfonyl chloride** is a hazardous chemical and should only be handled by trained personnel using appropriate personal protective equipment in a controlled laboratory setting. All safety precautions outlined in the relevant Safety Data Sheets (SDS) must be strictly followed.

Executive Summary

(3-Nitrophenyl)methanesulfonyl chloride is a reactive organic compound with significant potential hazards. While specific quantitative toxicological data for this exact compound is limited in publicly available literature, information from Safety Data Sheets (SDS) and data on structurally related compounds indicate that it should be treated as a hazardous substance. The primary hazards are associated with its corrosive nature, potential for severe skin and eye damage, and respiratory irritation. This guide provides a comprehensive overview of the known hazards, inferred toxicological profile based on its chemical functionalities, and general experimental approaches for assessing its toxicity.

Hazard Identification and Classification

Based on available SDS and notifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **(3-Nitrophenyl)methanesulfonyl chloride** is

classified as a hazardous substance.

Table 1: GHS Hazard Classification

Hazard Class	Hazard Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed [1]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation [1]
Serious Eye Damage/Eye Irritation	Category 2A	H319: Causes serious eye irritation [1]
Specific Target Organ Toxicity, Single Exposure	Category 3 (Respiratory tract irritation)	H335: May cause respiratory irritation [1]

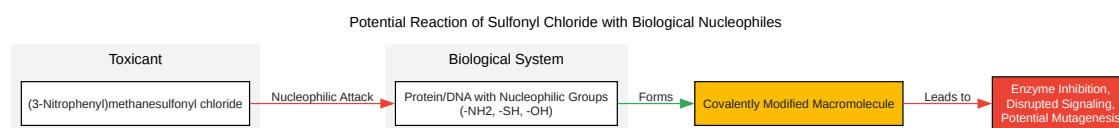
Note: Classifications for related compounds such as Methanesulfonyl chloride and 3-Nitrobenzenesulfonyl Chloride are more severe, including "Fatal if inhaled" and "Causes severe skin burns and eye damage"[\[2\]](#)[\[3\]](#). Given the structural similarities, a cautious approach is warranted.

Toxicological Data

Comprehensive quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for **(3-Nitrophenyl)methanesulfonyl chloride** are not readily available in the public domain. The information below is a qualitative summary from available SDS.

Table 2: Summary of Toxicological Endpoints

Toxicological Endpoint	Species	Route of Exposure	Results	Classification
Acute Toxicity	Data Not Available	Oral	Harmful if swallowed[1]	Category 4
Data Not Available	Dermal	Data Not Available	Not Classified	
Data Not Available	Inhalation	May cause respiratory irritation[1]	Category 3	
Skin Corrosion/Irritation	Data Not Available	Dermal	Causes skin irritation[1]	Category 2
Serious Eye Damage/Irritation	Data Not Available	Ocular	Causes serious eye irritation[1]	Category 2A
Respiratory or Skin Sensitization	Data Not Available	Dermal	Data Not Available	Not Classified
Germ Cell Mutagenicity	Data Not Available	N/A	Data Not Available	Not Classified
Carcinogenicity	Data Not Available	N/A	Data Not Available	Not Classified
Reproductive Toxicity	Data Not Available	N/A	Data Not Available	Not Classified
Specific Target Organ Toxicity (Single Exposure)	Data Not Available	Inhalation	May cause respiratory irritation[1]	Category 3
Specific Target Organ Toxicity (Repeated Exposure)	Data Not Available	N/A	Data Not Available	Not Classified


Aspiration Hazard	Data Not Available	N/A	Data Not Available	Not Classified
-------------------	--------------------	-----	--------------------	----------------

Potential Mechanisms of Toxicity

The toxicity of **(3-Nitrophenyl)methanesulfonyl chloride** can be inferred from the reactivity of its two key functional groups: the sulfonyl chloride and the nitroaromatic ring.

Reactivity of the Sulfonyl Chloride Group

Sulfonyl chlorides are highly electrophilic and readily react with nucleophiles. In a biological system, this reactivity can lead to the non-specific modification of biological macromolecules such as proteins and DNA. The sulfonyl chloride can react with amine, thiol, and hydroxyl groups present in amino acid residues of proteins, potentially leading to enzyme inhibition and disruption of cellular signaling.

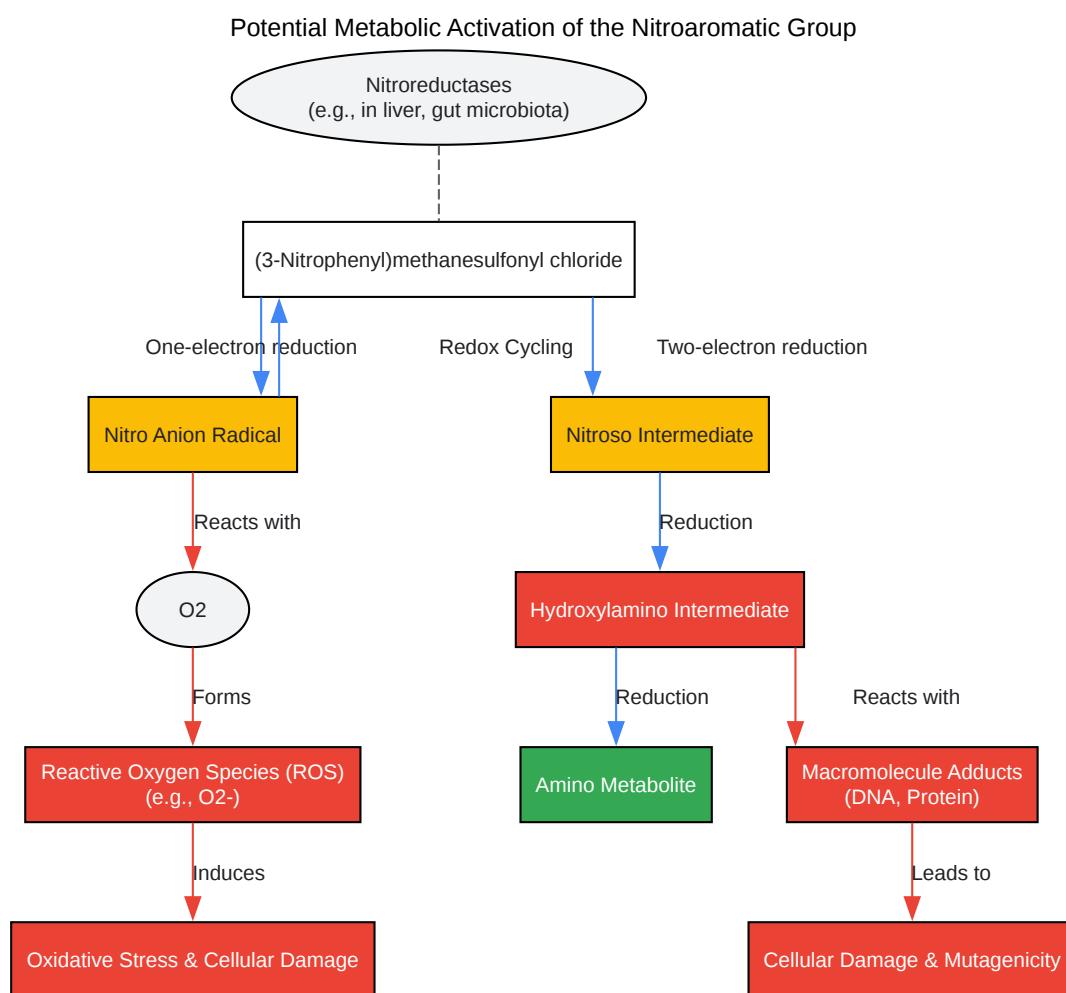

[Click to download full resolution via product page](#)

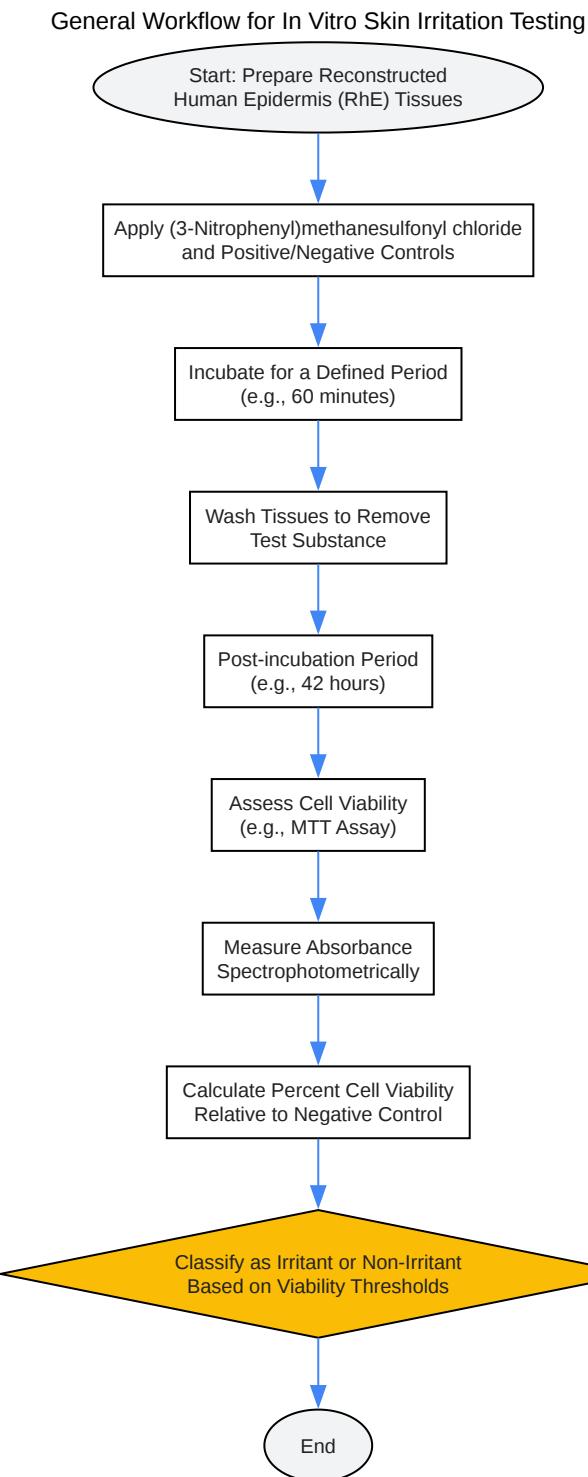
Figure 1: Reaction of sulfonyl chloride with nucleophiles.

Metabolism of the Nitroaromatic Group

Nitroaromatic compounds can undergo metabolic reduction to form highly reactive intermediates. This reduction can occur via one-electron or two-electron pathways, primarily mediated by nitroreductase enzymes found in various tissues and gut microbiota. The reduction of the nitro group can lead to the formation of nitroso, hydroxylamino, and amino

derivatives. The hydroxylamino intermediate is particularly reactive and can bind to macromolecules, leading to cellular damage and potentially mutagenicity. Furthermore, the one-electron reduction can lead to the formation of a nitro anion radical, which can participate in redox cycling with molecular oxygen to generate reactive oxygen species (ROS), leading to oxidative stress.

[Click to download full resolution via product page](#)

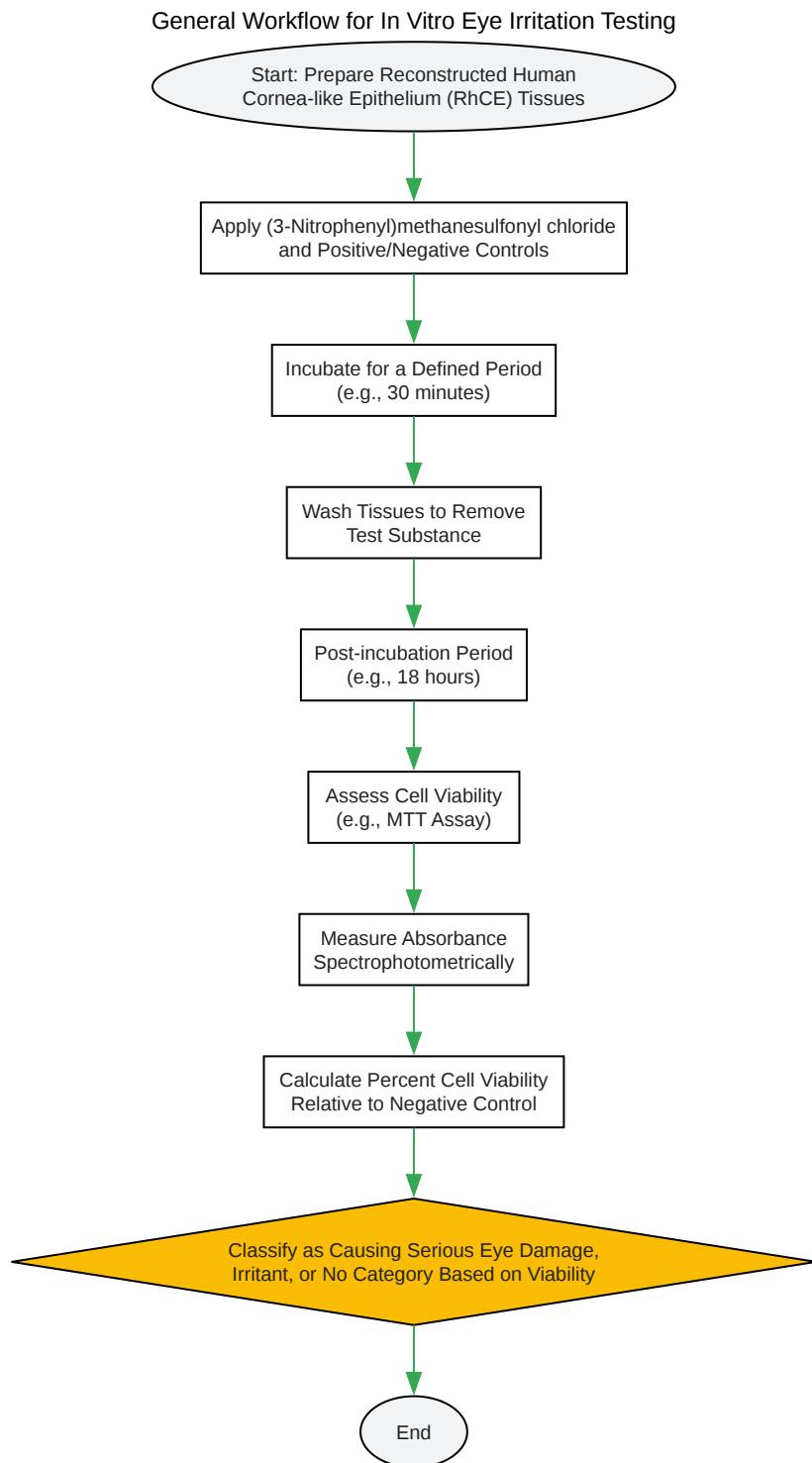

Figure 2: Metabolic activation of the nitroaromatic group.

Experimental Protocols for Hazard Assessment

While specific experimental protocols for **(3-Nitrophenyl)methanesulfonyl chloride** are not available, standard toxicological testing guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), provide a framework for assessing the hazards of chemical substances.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)

This in vitro test uses a reconstructed human epidermis model to assess the potential of a chemical to cause skin irritation.



[Click to download full resolution via product page](#)

Figure 3: Workflow for in vitro skin irritation testing.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Based on OECD TG 492)

This in vitro method utilizes a three-dimensional human cornea-like epithelium model to evaluate the potential for a chemical to cause serious eye damage or eye irritation.

[Click to download full resolution via product page](#)

Figure 4: Workflow for in vitro eye irritation testing.

Handling and Safety Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling **(3-Nitrophenyl)methanesulfonyl chloride**.

- Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.
 - Respiratory Protection: If vapors or dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and water.

Conclusion

(3-Nitrophenyl)methanesulfonyl chloride is a chemical that requires careful handling due to its hazardous properties. While specific toxicological data is sparse, its chemical structure suggests a high potential for reactivity with biological systems, leading to irritation, and potentially more severe toxic effects. The sulfonyl chloride moiety can lead to covalent modification of macromolecules, while the nitroaromatic group can be metabolically activated to reactive intermediates that can cause cellular damage and oxidative stress. Researchers and drug development professionals must adhere to stringent safety protocols and consider the potential for toxicity in any application of this compound. Further toxicological studies are warranted to fully characterize the hazard profile of **(3-Nitrophenyl)methanesulfonyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- To cite this document: BenchChem. [In-Depth Technical Guide: Hazards and Toxicity of (3-Nitrophenyl)methanesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316798#hazards-and-toxicity-of-3-nitrophenyl-methanesulfonyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

